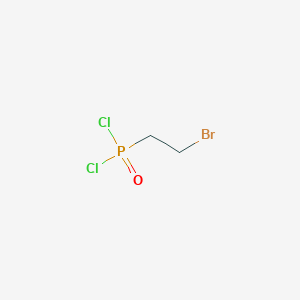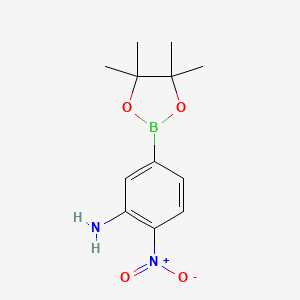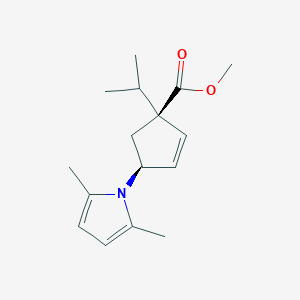![molecular formula C8H3Cl2F3N2 B8770862 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C8H3Cl2F3N2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, making them a significant class of compounds in medicinal chemistry .
準備方法
The synthesis of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of 2,6-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
科学的研究の応用
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals, dyes, and materials science applications.
作用機序
The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition .
類似化合物との比較
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
- 1H-Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
- 2-Phenyl substituted Benzimidazole derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
分子式 |
C8H3Cl2F3N2 |
|---|---|
分子量 |
255.02 g/mol |
IUPAC名 |
2,5-dichloro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15) |
InChIキー |
LYQYTWMAHAFFEA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8770782.png)

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B8770792.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8770814.png)


![2-Pyridinamine, 3-(2-benzoxazolyl)-5-[3-methyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-yl]-](/img/structure/B8770832.png)






